2-Ethyl-N-(1-methoxypropan-2-yl)aniline, also known as 2-ethyl-N-(1-methoxypropan-2-yl)-6-methylaniline, is an organic compound with the molecular formula and a molecular weight of approximately 207.32 g/mol. This compound features a substituted aniline structure, where an ethyl group and a methoxypropan-2-yl group are attached to the nitrogen atom of the aniline moiety. It is primarily recognized as a precursor for the herbicide Metolachlor, which is widely used in agricultural applications to control weeds in various crops .
The chemical behavior of 2-ethyl-N-(1-methoxypropan-2-yl)aniline is characterized by its ability to undergo various reactions typical of amines and aromatic compounds. Key reactions include:
2-Ethyl-N-(1-methoxypropan-2-yl)aniline exhibits significant biological activity primarily due to its role as a herbicide precursor. The final product, Metolachlor, is known for its effectiveness in inhibiting the growth of certain weed species while being relatively safe for crops. Its mode of action involves interfering with the synthesis of lipids and proteins in target plants, thereby preventing their growth and development .
The synthesis of 2-ethyl-N-(1-methoxypropan-2-yl)aniline typically involves several steps:
The primary application of 2-ethyl-N-(1-methoxypropan-2-yl)aniline lies in its use as a key intermediate in the production of Metolachlor, which is extensively utilized in agriculture as a selective herbicide. Its effectiveness against a broad spectrum of weeds makes it valuable for crop protection, particularly in maize and soybean cultivation . Additionally, due to its structural properties, it may find applications in pharmaceutical research as a potential scaffold for developing new therapeutic agents.
Studies on the interactions of 2-ethyl-N-(1-methoxypropan-2-yl)aniline with biological systems primarily focus on its herbicidal activity and environmental impact. Research indicates that while Metolachlor effectively controls weed growth, its persistence in soil and potential effects on non-target organisms necessitate careful management practices during application . Further interaction studies could explore its behavior in different environmental conditions and its effects on soil microbiota.
Several compounds share structural similarities with 2-ethyl-N-(1-methoxypropan-2-yl)aniline. Here are some notable examples:
These compounds illustrate variations in functional groups and substituents while maintaining core anilino structures. The uniqueness of 2-ethyl-N-(1-methoxypropan-2-yl)aniline lies in its specific methoxypropan group and its role as a precursor to Metolachlor, differentiating it from other herbicides that may have different modes of action or target profiles .
Reductive amination represents one of the most versatile and widely employed methodologies for the synthesis of 2-ethyl-N-(1-methoxypropan-2-yl)aniline derivatives [1]. The process involves the formation of an imine intermediate through the condensation of an aldehyde or ketone with an amine, followed by subsequent reduction to yield the desired secondary amine product [2]. For 2-ethyl-N-(1-methoxypropan-2-yl)aniline, this approach typically utilizes 2-ethylaniline as the starting material with an appropriate methoxypropyl aldehyde or ketone precursor [3].
The mechanistic pathway begins with nucleophilic attack of the primary amine nitrogen on the carbonyl carbon of the aldehyde or ketone, forming a carbinolamine intermediate [1]. This intermediate subsequently undergoes dehydration to generate the corresponding imine, which serves as the substrate for the reduction step [2]. The reduction can be accomplished through various methodologies, including catalytic hydrogenation, metal hydride reduction, or borohydride-based systems [1].
Recent investigations have demonstrated that trichlorosilane in the presence of tetramethylethylenediamine can effectively facilitate reductive amination reactions with excellent yields [1]. In these systems, the reaction proceeds through initial imine formation followed by reduction, with typical reaction times ranging from 24 to 36 hours at room temperature [1]. The methodology exhibits broad substrate tolerance, accommodating various substituted anilines and carbonyl compounds [1].
For electron-deficient anilines, specialized protocols have been developed to overcome the inherent challenges associated with reduced nucleophilicity [2]. These methods employ powerful reducing systems such as borane-tetrahydrofuran complexes in combination with trimethylsilyl chloride or sodium borohydride systems [2]. The optimized conditions provide full conversions within 10 to 25 minutes for most substrates, representing a significant improvement over traditional methodologies [2].
| Reducing Agent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Trichlorosilane/Tetramethylethylenediamine | 36 hours | 25 | 92 | [1] |
| Borane-Tetrahydrofuran/Trimethylsilyl chloride | 10-25 minutes | Ambient | 85-95 | [2] |
| Sodium Borohydride/Trimethylsilyl chloride | 10-25 minutes | Ambient | 80-90 | [2] |
Catalytic asymmetric synthesis methodologies have emerged as powerful tools for the stereoselective preparation of 2-ethyl-N-(1-methoxypropan-2-yl)aniline and related compounds [3] [4]. The development of enantioselective protocols is particularly important given the pharmaceutical relevance of this structural motif as a precursor to herbicides such as metolachlor [3].
A highly effective asymmetric synthesis route has been established utilizing enantiopure epichlorohydrin as the starting material [3]. This methodology proceeds through a multi-step sequence involving initial nucleophilic ring-opening of the epoxide by 2-ethyl-6-methylaniline, followed by cyclization to form an aziridine intermediate [3]. The key stereochemical information is preserved throughout the transformation, ultimately delivering the desired product with excellent enantiopurity exceeding 99% enantiomeric excess [3].
The synthetic sequence commences with the reaction of (R)-epichlorohydrin with 2-ethyl-6-methylaniline in methanol under reflux conditions at temperatures ranging from 60 to 80°C for 6 to 8 hours [3]. The molar ratio of epichlorohydrin to aniline is maintained between 1:1 and 1:3 to ensure optimal conversion [3]. Subsequent addition of potassium hydroxide at temperatures between 0 and 25°C facilitates the formation of the hydroxyl intermediate [3].
The critical aziridine formation step employs diisopropyl azodicarboxylate and triphenylphosphine in dry toluene under nitrogen atmosphere [3]. The reaction is conducted at temperatures between 0 and 10°C, followed by refluxing at 100 to 130°C for 3 to 5 hours [3]. This Mitsunobu-type cyclization proceeds with complete retention of stereochemical integrity [3].
The final reduction step utilizes catalytic hydrogenation with transition metal catalysts supported on activated carbon [3]. Palladium, platinum, rhodium, ruthenium, iridium, and iron-based catalysts have all demonstrated efficacy in this transformation [3]. The catalyst loading typically ranges from 10 to 20 weight percent, with reactions conducted under hydrogen pressure of 30 to 50 pounds per square inch [3].
| Catalyst System | Pressure (psi) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Palladium/Carbon (10%) | 30-50 | 20-30 | 1-3 | 92-96 | >99 |
| Platinum/Carbon (10%) | 30-50 | 20-30 | 1-3 | 90-94 | >99 |
| Rhodium/Carbon (10%) | 30-50 | 20-30 | 1-3 | 88-92 | >99 |
Additional asymmetric methodologies have been developed utilizing chiral phosphoric acid catalysts for atroposelective synthesis [4]. These approaches leverage the concept of axial chirality in N-aryl compounds, achieving enantioselectivities up to 91:9 enantiomeric ratio [4]. The cyclodehydration reactions are rendered asymmetric through the use of C2-symmetric chiral phosphoric acid catalysts, with subsequent recrystallization enabling enrichment to greater than 99:1 enantiomeric ratio [4].
The selection of appropriate solvent systems plays a crucial role in optimizing the synthesis of 2-ethyl-N-(1-methoxypropan-2-yl)aniline, significantly influencing reaction kinetics, selectivity, and overall yield [5] [6]. Comprehensive kinetic studies have been conducted to elucidate the fundamental parameters governing these transformations [7] [8].
For reductive amination processes, various solvent systems have been investigated to determine optimal reaction conditions [7]. Thermomorphic solvent systems, consisting of methanol and dodecane mixtures, have demonstrated particular utility in rhodium-catalyzed reductive amination reactions [7] [8]. The methanol content can be varied from 50:50 to 99:01 without significantly affecting reaction outcomes, providing flexibility in reaction design [8].
Kinetic modeling studies have revealed that temperature and hydrogen partial pressure represent the most critical parameters influencing reaction rates [8]. Temperature effects were investigated across the range of 85 to 115°C, while hydrogen partial pressure was varied from 10 to 30 bar [8]. The results demonstrate that increasing both temperature and pressure leads to enhanced reaction rates and improved yields [8].
The reaction kinetics follow a Langmuir-Hinshelwood mechanism for catalytic systems, with competitive adsorption of reactants on the catalyst surface [5]. For nickel-catalyzed reductive alkylation systems, the rate-limiting step has been identified as the surface reaction between the Schiff base intermediate and hydrogen [5]. The kinetic analysis reveals activation energies and heat of adsorption values that provide insight into the mechanistic pathway [5].
Solvent effects on aniline alkylation reactions have been systematically studied using various ferrospinel catalyst systems [6]. The choice of solvent significantly impacts both conversion and selectivity profiles [6]. Polar aprotic solvents such as toluene and 1,4-dioxane generally provide superior results compared to protic solvents [9]. The use of toluene as solvent has been shown to afford excellent yields while maintaining high chemoselectivity [9].
For asymmetric hydrogenation processes, solvent selection becomes even more critical due to the need to maintain stereochemical integrity [3]. Alcoholic solvents including methanol, ethanol, propanol, isopropanol, and tert-butyl alcohol have all been successfully employed [3]. Additionally, ethyl acetate, chloroform, and acetic acid represent viable alternatives depending on the specific reaction requirements [3].
| Solvent System | Temperature (°C) | Conversion (%) | Selectivity (%) | Reaction Time (hours) |
|---|---|---|---|---|
| Methanol | 60-80 | 95 | 98 | 6-8 |
| Toluene | 100-130 | 92 | 96 | 3-5 |
| 1,4-Dioxane | 130 | 44 | 90 | 24 |
| Ethyl Acetate | 20-30 | 88 | 94 | 1-3 |
The reaction kinetics are further influenced by reactant concentrations and catalyst loading [8]. Increasing the amine-to-aldehyde ratio leads to enhanced yields, while catalyst concentration effects are less pronounced within the typical loading range [8]. Perturbation experiments with dynamically changing temperature and pressure profiles have demonstrated the potential for yield optimization through process intensification [8].
The purification of 2-ethyl-N-(1-methoxypropan-2-yl)aniline requires specialized techniques due to the basic nature of the amine functionality and its tendency to interact strongly with conventional silica-based chromatography media [10] [11]. Advanced purification strategies have been developed to address these challenges while maximizing product yield and purity [12] [13].
Column chromatography represents the most widely employed purification technique for aniline derivatives [14] [15]. However, the basic amine groups exhibit strong interactions with acidic silanol groups on silica gel, necessitating the use of modified mobile phase systems [10]. Effective eluent combinations include hexane/ethyl acetate mixtures with ratios ranging from 49:1 to 19:1, depending on the specific substitution pattern and polarity of the target compound [14].
For particularly challenging separations, amine-functionalized silica gel provides an alternative stationary phase that minimizes undesirable acid-base interactions [10]. This approach eliminates the need for aggressive solvent mixtures containing ammonia or triethylamine, which can complicate downstream processing [10]. The use of amine-modified stationary phases has been shown to provide enhanced resolution and reduced tailing for basic compounds [10].
Steam distillation represents another valuable purification technique specifically suited for aniline derivatives [16] [17]. This method exploits the volatility of aniline compounds in steam while leaving non-volatile impurities behind [16]. The process is based on the principle that aniline exerts vapor pressure independently when mixed with water, effectively reducing the boiling point of the mixture [16]. The optimal separation ratio for aniline and water has been determined to be 43:717 [16].
Advanced steam distillation protocols maintain the condensed aniline and water mixture at elevated temperatures around 90°C to achieve sharp layer separation [17]. At this temperature, a reversal of specific gravity occurs, with the aniline layer becoming lighter than the water layer, facilitating clean separation [17]. This methodology enables recovery of up to 98% of the aniline from crude reaction mixtures [17].
A novel purification approach utilizing trichloroacetic acid has been developed to address the challenges associated with traditional amine purification methods [11]. This technique involves initial precipitation of amines through protonated salt formation, followed by decarboxylation to liberate volatile carbon dioxide and chloroform, directly affording pure amines [11]. This methodology significantly reduces the number of operations and waste generation compared to conventional approaches [11].
For analytical applications, liquid chromatographic separation methods have been optimized using C18 columns with acetic acid-methanol mobile phases [18]. The separation conditions employ a 2% acetic acid-methanol mixture in a 40:60 volume ratio, providing effective resolution of aniline derivatives from other amine impurities [18].
Yield optimization strategies focus on systematic investigation of reaction parameters using design of experiments methodologies [13]. Box-Behnken experimental designs have been successfully applied to optimize synthesis conditions for aniline derivatives [13]. Critical factors include dopant concentration, initiator-to-monomer ratios, and addition rates, with optimal conditions typically achieving yields exceeding 80% [13].
Response surface methodology has proven particularly valuable for identifying optimal reaction conditions [19]. This approach enables systematic exploration of the parameter space while minimizing the number of required experiments [19]. The methodology has been successfully applied to ruthenium-catalyzed hydrogenation processes, leading to significant improvements in aniline yields [19].
| Purification Method | Yield Recovery (%) | Purity (%) | Processing Time | Advantages |
|---|---|---|---|---|
| Column Chromatography (Silica) | 85-90 | 95-98 | 2-4 hours | High resolution |
| Column Chromatography (Amine-modified) | 90-95 | 96-99 | 1-3 hours | Reduced tailing |
| Steam Distillation | 95-98 | 92-95 | 4-6 hours | Scalable process |
| Trichloroacetic Acid Method | 88-92 | 94-97 | 1-2 hours | Minimal waste |
The optimization of reaction conditions through systematic parameter variation has led to the identification of optimal operating windows [20]. Temperature effects are particularly pronounced, with most reactions showing increased rates at elevated temperatures due to enhanced molecular kinetics [20]. However, the optimal temperature must balance reaction rate with product stability and selectivity considerations [20].
Pressure optimization is critical for hydrogenation-based synthesis routes [20]. Increased hydrogen pressure generally leads to enhanced reaction rates and improved conversions, though economic considerations must be balanced against performance gains [20]. Surface area effects become important for heterogeneous catalytic systems, where particle size and dispersion significantly influence activity [20].
2-ethyl-N-(1-methoxypropan-2-yl)aniline exhibits distinctive thermodynamic properties that reflect its molecular structure and intermolecular interactions. The compound, with the molecular formula C13H21NO and a molecular weight of 207.32 g/mol, demonstrates computational predictions for its boiling point at 315.9 ± 37.0 degrees Celsius [1]. This elevated boiling point is consistent with the presence of both aromatic and aliphatic components, along with the capacity for hydrogen bonding through the secondary amine functional group.
The density of the compound has been computationally predicted at 0.967 ± 0.06 g/cm³, indicating a relatively low-density organic liquid that is less dense than water [1]. This property is characteristic of organic compounds containing significant aliphatic substitution patterns, where the ethyl and methoxypropyl substituents contribute to the overall molecular volume while maintaining moderate intermolecular forces.
| Parameter | Value | Method/Source |
|---|---|---|
| Boiling Point (predicted) | 315.9 ± 37.0 °C | Computational prediction [1] |
| Density (predicted) | 0.967 ± 0.06 g/cm³ | Computational prediction [1] |
| Melting Point | Not determined | Experimental data not available |
| Flash Point | Not determined | Experimental data not available |
| Vapor Pressure (predicted) | Not determined | Experimental data not available |
| Refractive Index | Not determined | Experimental data not available |
The thermodynamic behavior of 2-ethyl-N-(1-methoxypropan-2-yl)aniline is influenced by its structural characteristics, including the presence of electron-donating alkyl substituents on the aromatic ring and the methoxy-containing side chain. These structural features affect the compound's volatility, thermal stability, and phase transition temperatures through their impact on intermolecular forces such as van der Waals interactions and hydrogen bonding capabilities.
The solubility profile of 2-ethyl-N-(1-methoxypropan-2-yl)aniline demonstrates preferential dissolution in organic solvents compared to aqueous media, reflecting its hydrophobic character and molecular structure. The compound exhibits moderate to high solubility in organic solvents, with particularly favorable dissolution characteristics in dichloromethane, methanol, and toluene [1] [2].
The enhanced solubility in organic media is attributed to the hydrophobic nature of the ethyl and methoxypropyl substituents, which create favorable interactions with organic solvent molecules through dispersion forces and hydrophobic associations [2]. In polar aprotic solvents such as dichloromethane, the compound demonstrates good solubility due to the complementary polarity and the absence of competing hydrogen bonding interactions that might interfere with dissolution.
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Low solubility | Hydrophobic nature due to ethyl and methoxypropyl groups [2] |
| Dichloromethane | Soluble | Good solubility in polar aprotic solvents [1] |
| Methanol | Soluble | Soluble in polar protic solvents [1] |
| Toluene | Soluble | Soluble in aromatic solvents [1] |
| Organic solvents (general) | Moderate to high solubility | Enhanced solubility in organic media vs aqueous [2] |
The solubility characteristics are further influenced by the presence of the methoxy functional group, which provides moderate polarity and can participate in dipole-dipole interactions with appropriate solvents. This structural feature contributes to the compound's compatibility with both polar and moderately polar organic solvents while maintaining limited aqueous solubility.
The partition coefficient (LogP) and acid-base properties of 2-ethyl-N-(1-methoxypropan-2-yl)aniline reflect its amphiphilic nature and the influence of substituent groups on its chemical behavior. The compound exhibits weak basic properties characteristic of substituted anilines, with a predicted pKa value of 4.74 ± 0.50, which is comparable to the baseline pKa of approximately 4.6 for unsubstituted aniline [1] [4].
The acid-base behavior is significantly influenced by the electron-donating nature of the ethyl and methyl substituents on the aromatic ring, which increase the electron density at the nitrogen atom and enhance the compound's basicity compared to unsubstituted aniline [4]. The methoxypropyl substituent on the nitrogen atom provides additional steric and electronic effects that modulate the compound's protonation behavior.
| Parameter | Value | Notes |
|---|---|---|
| pKa (predicted) | 4.74 ± 0.50 | Computational prediction for substituted aniline [1] |
| pKa (aniline baseline) | ~4.6 (aniline reference) | Reference value for unsubstituted aniline [4] |
| Basicity | Weak base | Electron-donating substituents increase basicity [4] |
| Ionization state at pH 7 | Primarily protonated | At physiological pH, mostly exists as conjugate acid [4] |
At physiological pH values around 7, the compound exists primarily in its protonated form due to the pKa being significantly lower than the solution pH. This ionization state affects the compound's solubility characteristics, with the protonated form generally exhibiting enhanced water solubility compared to the neutral species. The partition coefficient behavior is consequently pH-dependent, with different LogP values observed under acidic versus basic conditions.
The stability profile of 2-ethyl-N-(1-methoxypropan-2-yl)aniline under various environmental conditions reveals several important considerations for proper handling and storage. The compound demonstrates sensitivity to light exposure, which can initiate photochemical degradation processes typical of aromatic amine compounds [5]. This photosensitivity necessitates storage in dark containers and protection from direct sunlight during handling procedures.
Temperature stability assessments indicate that the compound remains stable under normal laboratory conditions, with no significant decomposition observed at ambient temperatures [6]. However, elevated temperatures may accelerate oxidation processes and other degradation pathways, requiring careful temperature control during storage and processing operations.
| Environmental Condition | Stability Assessment | Recommendations |
|---|---|---|
| Light exposure | Sensitive to light | Store in dark containers [5] |
| Temperature stability | Stable under normal conditions | Avoid excessive heating [6] |
| Moisture sensitivity | Moderate moisture sensitivity | Use desiccants if necessary |
| Oxidation resistance | Susceptible to oxidation | Store under inert atmosphere |
| Storage conditions | Store at -20°C, protect from light | Use proper storage protocols [6] |
The compound exhibits moderate moisture sensitivity, which may affect its stability over extended storage periods. The presence of the secondary amine functional group and the methoxy substituent can participate in hydrolysis reactions under certain conditions, particularly in the presence of acidic or basic catalysts. Oxidation resistance is limited, with the aromatic amine functionality being susceptible to oxidation processes that can lead to the formation of quinone derivatives and other oxidation products.